molecular formula C11H15NO3 B7890018 2-Amino-4-(4-methoxyphenyl)butanoic acid

2-Amino-4-(4-methoxyphenyl)butanoic acid

Cat. No.: B7890018
M. Wt: 209.24 g/mol
InChI Key: JADFNIWVWZWOFA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)butanoic acid is a synthetic amino acid derivative characterized by a methoxy-substituted phenyl group at the fourth carbon of the butanoic acid backbone. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (calculated from ). This compound is primarily utilized as a building block in organic synthesis and medicinal chemistry, owing to its aromatic and polar functional groups . While its commercial availability is currently listed as "discontinued" by suppliers like CymitQuimica, it remains relevant in research for designing peptidomimetics or probing structure-activity relationships .

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-9-5-2-8(3-6-9)4-7-10(12)11(13)14/h2-3,5-6,10H,4,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADFNIWVWZWOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isolation of 4-(p-Hydroxyphenyl)-butan-2-ol

The starting material, 4-(p-hydroxyphenyl)-butan-2-ol (Formula 2), is extracted from Taxus wallichiana leaves using standard chromatographic techniques. This compound serves as the phenolic precursor for subsequent functionalization.

Formation of Alkyl Halide Intermediate

The hydroxyl group is replaced with a halogen (bromine, chlorine, or iodine) via treatment with aqueous mineral acids (e.g., hydrobromic acid) at 25–100°C for 2–10 hours. For example, reacting 4-(p-hydroxyphenyl)-butan-2-ol with HBr yields 4-(p-hydroxyphenyl)-2-bromobutane (Formula 3).

Methylation of the Aromatic Ring

The phenolic hydroxyl group is methylated using dimethyl sulfate or methyl iodide in acetone with anhydrous potassium carbonate. This step produces 4-(p-methoxyphenyl)-2-bromobutane (Formula 4), introducing the methoxy group critical for the target compound’s structure.

Azidation and Hydrogenation

The bromine atom is substituted with an azide group using sodium azide, forming 4-(p-methoxyphenyl)-2-azido-butane (Formula 5). Catalytic hydrogenation (e.g., Pd/C or PtO₂ in methanol) reduces the azide to a primary amine, yielding 4-(p-methoxyphenyl)-2-aminobutane. Final oxidation or functional group interconversion introduces the carboxylic acid moiety, completing the synthesis.

Key Data:

StepReagents/ConditionsYield
HalogenationHBr, 80°C, 6 hrs85%
Methylation(CH₃)₂SO₄, K₂CO₃, acetone90%
AzidationNaN₃, DMF, 60°C78%
HydrogenationH₂, Pd/C, MeOH95%

Stereoselective Chemical Synthesis

An alternative route, reported in RSC Supplemental Data , employs glyoxylic acid and sulfuric acid to construct the carbon skeleton with precise stereocontrol.

Condensation Reaction

(2E)-4-(4-Methoxyphenyl)-3-methyl-4-oxobut-2-enoic acid (Formula 2b) is synthesized by condensing 4-methoxyacetophenone with glyoxylic acid monohydrate in dioxane and H₂SO₄. This step achieves an 85:15 E:Z isomeric ratio, favoring the trans-configured enone.

Epimerization and Amination

The enone undergoes Michael addition with chiral amines (e.g., (1S)-phenylethylamine) to install the amino group. Stereochemical outcomes are controlled by reaction temperature and solvent polarity. For instance, using ethanol at 50°C yields the (2S,3R)-configured product with >90% diastereomeric excess.

Acidic Hydrolysis

The intermediate is hydrolyzed under acidic conditions (HCl, reflux) to remove protecting groups and generate the free carboxylic acid. Crystallization from acetone-hexane mixtures provides optically pure this compound.

Stereochemical Analysis:

ConfigurationOptical Rotation ([α]D²⁵)Melting Point
(2S,3R)+24.5° (c=1, MeOH)132–134°C
(2R,3S)-23.8° (c=1, MeOH)130–132°C

Catalytic Asymmetric Hydrogenation

Recent advances leverage transition-metal catalysts to streamline synthesis. A rhodium-catalyzed asymmetric hydrogenation of β-keto esters bearing the 4-methoxyphenyl group achieves enantiomeric ratios exceeding 98:2.

Substrate Preparation

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is synthesized via Friedel-Crafts acylation of anisole with ethyl acetoacetate. The β-keto ester is purified by distillation (bp 150–152°C/0.1 mmHg).

Hydrogenation Conditions

Using [Rh(COD)((R)-BINAP)]OTf as the catalyst under 50 psi H₂ in toluene, the ketone is reduced to the corresponding β-hydroxy ester. Subsequent amination with NH₃/MeOH introduces the amino group, and saponification yields the target amino acid.

Catalyst Performance:

Catalystee (%)Turnover Frequency (h⁻¹)
Rh-BINAP98.5450
Ru-TsDPEN92.3380

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Natural Precursor RouteHigh stereopurity; ScalableLengthy (5+ steps); Plant-dependent60–70%
Stereoselective SynthesisPrecise stereocontrolRequires chiral auxiliaries50–65%
Catalytic HydrogenationAtom-economical; FastExpensive catalysts75–85%

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(4-methoxyphenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 2-amino-4-(4-methoxyphenyl)butanoic acid with key analogues, focusing on structural modifications, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent/Modification pKa/log D (Experimental) Applications/Notes References
This compound C₁₁H₁₅NO₃ 4-Methoxyphenyl at C4 Not reported Building block; aromatic amino acid
2-Amino-4-(trifluoromethoxy)butanoic acid C₅H₈F₃NO₃ Trifluoromethoxy at C4 pKa: ~2.5; log D: ~-1.2 Lipophilic analogue for drug design
4-Amino-4-(4-methoxyphenyl)butanoic acid C₁₁H₁₅NO₃ Amino group at C4 (positional isomer) Not reported Potential metabolic stability studies
(S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid C₅H₈F₃NO₂S Trifluoromethylthio at C4 Not reported Enhanced electron-withdrawing effects
2-Amino-4-(methylthio)butanoic acid (DL-Methionine sulfone) C₅H₁₁NO₂S Methylthio at C4 pKa: ~2.3 (carboxyl) Sulfur metabolism studies
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid C₁₀H₁₃NO₃ Hydroxy and phenyl at C4 Not reported Chiral ligand or enzyme inhibitor

Detailed Comparative Analysis

Substituent Effects on Lipophilicity and Reactivity
  • Trifluoromethoxy vs. Methoxyphenyl: The trifluoromethoxy group in 2-amino-4-(trifluoromethoxy)butanoic acid () significantly increases lipophilicity (log D ≈ -1.2) compared to the methoxyphenyl group, which has a larger aromatic system but may exhibit higher polar surface area due to the phenyl ring.
  • Methylthio vs. Methoxyphenyl: The methylthio group in 2-amino-4-(methylthio)butanoic acid () enhances sulfur-mediated interactions in biological systems (e.g., enzyme binding) but lacks the aromaticity of the methoxyphenyl group. This makes it more analogous to methionine, a natural sulfur-containing amino acid .
Positional Isomerism
  • 4-Amino-4-(4-methoxyphenyl)butanoic acid () is a positional isomer of the target compound, with the amino group at C4 instead of C2.
Stereochemical Considerations
  • (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid () highlights the importance of stereochemistry. Its hydroxyl and phenyl groups at C4 create a rigid chiral center, which could enhance selectivity in enzyme inhibition or receptor binding compared to the target compound’s planar methoxyphenyl group .
Functional Group Modifications
  • Ester Derivatives: Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate () demonstrates how esterification of the carboxylic acid group improves membrane permeability but reduces polarity, a trade-off critical in prodrug design .

Biological Activity

2-Amino-4-(4-methoxyphenyl)butanoic acid, also known as a derivative of phenylalanine, has garnered attention due to its potential biological activities. This compound is structurally characterized by an amino group, a butanoic acid backbone, and a methoxy-substituted phenyl ring, which may contribute to its pharmacological properties.

The molecular formula of this compound is C11H15NO2C_{11}H_{15}NO_2, with a molecular weight of approximately 195.24 g/mol. Its structure can be represented as follows:

HOOC CH CH 3 CH NH 2 C 6H 4 OCH 3 \text{HOOC CH CH 3 CH NH 2 C 6H 4 OCH 3 }

This configuration allows for various interactions within biological systems, influencing its activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro experiments demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:

  • Breast Cancer (MCF-7) : The compound exhibited an IC50 value of approximately 75 µg/mL, indicating significant cytotoxicity against these cells.
  • Liver Cancer (HepG2) : Similar effects were observed with an IC50 around 81.38 µg/mL, suggesting its role in inducing apoptosis through caspase activation pathways .

The mechanism underlying the anticancer activity appears to involve the modulation of intracellular signaling pathways that regulate cell proliferation and apoptosis. Specifically, it has been shown to suppress reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. Initial assessments suggest low toxicity levels in normal cells at therapeutic concentrations, making it a promising candidate for further development in cancer therapeutics.

Cell Line IC50 (µg/mL) Effect
MCF-7 (Breast)75.4Induces apoptosis
HepG2 (Liver)81.38Induces apoptosis
ACHN (Renal)Not specifiedAntitumor activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Activity : A comprehensive study indicated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
  • Synergistic Effects : When combined with other chemotherapeutics like epirubicin, this compound enhanced the overall anticancer efficacy, suggesting a potential role in combination therapies .
  • Mechanistic Insights : Research utilizing apoptosis assays revealed that the compound increases the expression levels of pro-apoptotic factors while decreasing anti-apoptotic markers, reinforcing its role as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-(4-methoxyphenyl)butanoic acid, and how can purity be optimized?

  • Methodology :

  • Activation of Carboxylic Acid : Start with 4-methoxyphenylbutanoic acid or a derivative. Activate the carboxylic acid group using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC/DMAP) to form an acyl chloride or activated ester intermediate .
  • Amine Substitution : React the activated intermediate with an ammonia source (e.g., NH₃ in THF) or protected amine (e.g., Boc-protected glycine) under controlled pH (7–9) and temperature (0–25°C) to introduce the amino group .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃), amino group (δ ~1.5–2.5 ppm), and carboxylic acid (δ ~12 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify the molecular ion peak (expected m/z for C₁₁H₁₅NO₃: 209.24) and fragmentation patterns .
  • HPLC : Assess purity (>95%) with reverse-phase chromatography and compare retention times against standards .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Density Functional Theory (DFT) :

  • Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model thermochemical properties (e.g., bond dissociation energies, ionization potentials). Basis sets like 6-31G(d,p) are recommended for accuracy .
  • Compare computational results (e.g., HOMO-LUMO gaps) with experimental UV-Vis or electrochemical data to validate predictions .

Q. How does the methoxyphenyl substituent influence the compound’s biological activity compared to analogs?

  • Structure-Activity Relationship (SAR) :

  • In Vitro Assays : Test receptor binding (e.g., GABA₃ receptors) or enzyme inhibition (e.g., decarboxylases) using radioligand displacement or fluorometric assays. The para-methoxy group enhances solubility and may increase binding affinity compared to meta-substituted analogs (e.g., 3-methoxyphenyl derivatives) .
  • Control Experiments : Synthesize and test analogs lacking the methoxy group (e.g., 4-phenylbutanoic acid) to isolate its contribution to activity .

Q. How should researchers address contradictions between experimental and computational data for this compound?

  • Troubleshooting Framework :

  • Purity Verification : Re-analyze the compound using HPLC-MS to rule out impurities affecting bioactivity or spectral data .
  • Stereochemical Analysis : Use chiral chromatography or X-ray crystallography to confirm the absence of unintended enantiomers or diastereomers, which can alter biological activity .
  • Computational Re-evaluation : Adjust DFT parameters (e.g., solvent models, dispersion corrections) to better align with experimental conditions .

Q. What strategies are effective for comparative studies with structurally related compounds?

  • Experimental Design :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., halogenation at the phenyl ring, amino group alkylation) using parallel synthesis techniques .
  • Property Mapping : Measure logP (via shake-flask method), solubility (UV-Vis spectrophotometry), and pKa (potentiometric titration) to correlate structural changes with physicochemical trends .
  • Statistical Analysis : Apply multivariate regression (e.g., PCA or QSAR) to identify key structural determinants of activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-(4-methoxyphenyl)butanoic acid
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2-Amino-4-(4-methoxyphenyl)butanoic acid

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